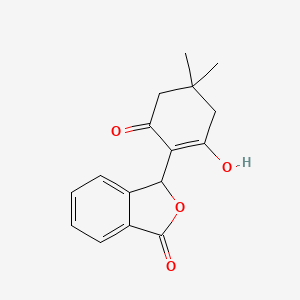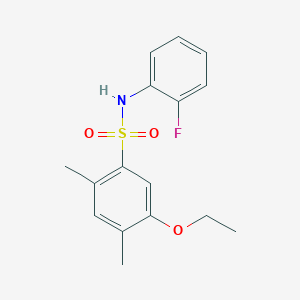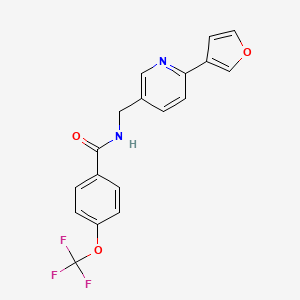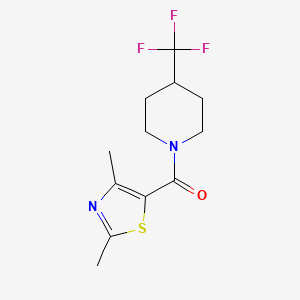![molecular formula C19H16N4OS B2850164 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one CAS No. 438574-70-0](/img/structure/B2850164.png)
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound combines the structural features of benzimidazole and quinazolinone, making it a subject of interest for various scientific research applications.
作用机制
Target of Action
Similar compounds have been found to inhibitmicrotubule assembly formation and human carbonic anhydrase isoforms hCA II and VII . These targets play crucial roles in cell division and enzyme function, respectively.
Biochemical Pathways
The inhibition of microtubule assembly could disrupt thecell cycle , particularly mitosis, leading to cell death . Similarly, the inhibition of carbonic anhydrase could affect carbon dioxide transport and pH regulation in cells .
Pharmacokinetics
A related compound has shown significant improvement in oral absorption and aqueous solubility , which could suggest similar properties for this compound.
Result of Action
The compound’s action at the molecular and cellular level could result in the inhibition of cell division and disruption of enzymatic processes, potentially leading to cell death . This could be particularly effective in the context of cancer cells, where uncontrolled cell division is a key characteristic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution to form benzimidazole-2-thione. The benzimidazole-2-thione is then reacted with an appropriate alkylating agent to introduce the methylsulfanyl group.
The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide under reflux conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring. The final step involves coupling the benzimidazole and quinazolinone moieties through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinone derivatives
Substitution: Nitrobenzimidazole, halobenzimidazole derivatives
科学研究应用
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and antifungal activities due to the presence of the benzimidazole moiety.
Medicine: Investigated for its potential as an anticancer agent, as benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol: Another benzimidazole derivative with potential immunomodulatory effects.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Known for its antioxidant and antibacterial activities.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of quinoxalines and other heterocyclic compounds.
Uniqueness
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-allylquinazolin-4(3H)-one is unique due to its combined structural features of benzimidazole and quinazolinone, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for scientific research and industrial applications.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-2-11-23-18(24)13-7-3-4-8-14(13)22-19(23)25-12-17-20-15-9-5-6-10-16(15)21-17/h2-10H,1,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVHNSPIOJRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)

![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2850094.png)
![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2850095.png)

![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)
![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2850103.png)
